2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione
Description
2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic diketopiperazine derivative characterized by a hydroxy group at the 2-position of the spiro[3.4]octane core. While direct experimental data for this compound is sparse in the provided evidence, its structural analogs and derivatives are well-documented. For instance, 5,7-diazaspiro[3.4]octane-6,8-dione (CAS 89691-88-3) has a molecular formula of C₆H₈N₂O₂ and molecular weight 140.14 g/mol . The hydroxy variant likely modifies solubility and hydrogen-bonding capacity, which could influence its pharmacological and synthetic utility .
Properties
IUPAC Name |
2-hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c9-3-1-6(2-3)4(10)7-5(11)8-6/h3,9H,1-2H2,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKNONYGPMTGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(=O)NC(=O)N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares key structural and molecular features of 2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione with related compounds:
Note: *The molecular formula for the hydroxy variant can be inferred as C₆H₈N₂O₃ (adding one oxygen to the parent structure).
Protease Inhibition
- SARS-CoV-2 3CLpro Inhibition: Compound 2-cyclobutyl-7-isoquinolin-4-yl-5,7-diazaspiro[...]dione demonstrated strong binding (docking score: −13.4 kcal/mol) via hydrogen bonds between its CO/OH groups and the protease active site . 7-isoquinolin-4-yl-2-phenyl-5,7-diazaspiro[...]dione (PDB 7QBB) also showed inhibitory activity, highlighting the importance of aromatic substituents for target engagement .
Physicochemical and Functional Group Analysis
Hydrogen-Bonding Capacity
Solubility and Stability
- Phenyl and aromatic substituents (e.g., 2-phenyl derivatives) may reduce aqueous solubility but improve membrane permeability .
Biological Activity
2-Hydroxy-5,7-diazaspiro[3.4]octane-6,8-dione is a heterocyclic compound notable for its unique spiro structure and the presence of hydroxyl and carbonyl functional groups. Its molecular formula is C₆H₈N₂O₃, with a molecular weight of 156.14 g/mol. This compound has garnered attention due to its potential biological activities, which are explored in various research contexts.
The compound's structure contributes to its reactivity and biological interactions. The hydroxyl group enhances its ability to participate in hydrogen bonding, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Structure | Spirocyclic with hydroxyl and carbonyl groups |
Antimicrobial Activity
Recent studies have indicated that compounds related to the diazaspiro framework exhibit significant antimicrobial properties. For instance, derivatives of diazaspiro compounds have been evaluated for their activity against Mycobacterium tuberculosis, showing promising results in terms of minimum inhibitory concentrations (MIC) .
Anticancer Potential
The spirocyclic structure of this compound suggests potential as an anticancer agent. Research has identified similar compounds that inhibit key proteins involved in cancer progression, such as menin-MLL1 interactions . This indicates a possible pathway for future investigations into the anticancer efficacy of this compound.
Neuropharmacological Effects
The compound may also interact with neurotransmitter systems. Analogous compounds have been studied for their effects on dopamine receptors, suggesting that this compound could influence neurological pathways and potentially be developed into therapeutic agents for neurodegenerative diseases .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may modulate enzyme activity or receptor binding through interactions facilitated by its functional groups . Further studies are necessary to clarify these pathways and identify specific molecular targets.
Safety and Toxicology
According to safety data sheets (SDS), the compound is classified as harmful if swallowed and may cause skin irritation and serious eye damage . It is essential to handle this compound with care in laboratory settings.
Table 2: Safety Classification
| Hazard Classification | Description |
|---|---|
| Acute toxicity (oral) | Category 4 (H302) |
| Skin corrosion/irritation | Category 2 (H315) |
| Serious eye damage/eye irritation | Category 2A (H319) |
| Specific target organ toxicity | Respiratory system (H335) |
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of diazaspiro compounds found that certain derivatives exhibited significant activity against drug-sensitive strains of Mycobacterium tuberculosis with MIC values as low as 0.016 μg/mL .
- Anticancer Research : In another investigation, compounds derived from the diazaspiro framework were shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- Neuropharmacological Assessment : Research on related compounds indicated potential neuroprotective effects through dopamine receptor modulation, suggesting avenues for treating disorders like Parkinson's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
